![molecular formula C17H20N4O3 B5782095 ethyl 1-[(6-quinoxalinylamino)carbonyl]-4-piperidinecarboxylate](/img/structure/B5782095.png)
ethyl 1-[(6-quinoxalinylamino)carbonyl]-4-piperidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-[(6-quinoxalinylamino)carbonyl]-4-piperidinecarboxylate, also known as EQC, is a chemical compound that has been studied for its potential therapeutic applications. EQC is a quinoxaline derivative that has been shown to have anticancer, antiviral, and anti-inflammatory properties. In
Mechanism of Action
The mechanism of action of ethyl 1-[(6-quinoxalinylamino)carbonyl]-4-piperidinecarboxylate involves the inhibition of multiple signaling pathways. ethyl 1-[(6-quinoxalinylamino)carbonyl]-4-piperidinecarboxylate has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. It also inhibits the NF-κB pathway, which is involved in inflammation and cancer progression. Additionally, ethyl 1-[(6-quinoxalinylamino)carbonyl]-4-piperidinecarboxylate has been shown to inhibit the replication of hepatitis C virus by targeting the viral protein NS5A.
Biochemical and Physiological Effects:
ethyl 1-[(6-quinoxalinylamino)carbonyl]-4-piperidinecarboxylate has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. ethyl 1-[(6-quinoxalinylamino)carbonyl]-4-piperidinecarboxylate has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that is necessary for tumor growth. Additionally, ethyl 1-[(6-quinoxalinylamino)carbonyl]-4-piperidinecarboxylate has been shown to decrease the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Advantages and Limitations for Lab Experiments
One advantage of using ethyl 1-[(6-quinoxalinylamino)carbonyl]-4-piperidinecarboxylate in lab experiments is its potency. ethyl 1-[(6-quinoxalinylamino)carbonyl]-4-piperidinecarboxylate has been shown to have potent anticancer, antiviral, and anti-inflammatory properties at low concentrations. Additionally, ethyl 1-[(6-quinoxalinylamino)carbonyl]-4-piperidinecarboxylate has been shown to have low toxicity in normal cells, making it a promising candidate for further development. However, one limitation of using ethyl 1-[(6-quinoxalinylamino)carbonyl]-4-piperidinecarboxylate in lab experiments is its solubility. ethyl 1-[(6-quinoxalinylamino)carbonyl]-4-piperidinecarboxylate has low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for ethyl 1-[(6-quinoxalinylamino)carbonyl]-4-piperidinecarboxylate research. One direction is to investigate the combination of ethyl 1-[(6-quinoxalinylamino)carbonyl]-4-piperidinecarboxylate with other anticancer agents to enhance its efficacy. Another direction is to investigate the use of ethyl 1-[(6-quinoxalinylamino)carbonyl]-4-piperidinecarboxylate as a potential treatment for viral infections, such as hepatitis C and HIV. Additionally, further studies are needed to investigate the safety and efficacy of ethyl 1-[(6-quinoxalinylamino)carbonyl]-4-piperidinecarboxylate in vivo, as well as its potential for clinical development.
Synthesis Methods
The synthesis of ethyl 1-[(6-quinoxalinylamino)carbonyl]-4-piperidinecarboxylate involves the reaction of 6-chloroquinoxaline-2-carboxylic acid with piperidine-4-carboxylic acid ethyl ester. The reaction is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting ethyl 1-[(6-quinoxalinylamino)carbonyl]-4-piperidinecarboxylate product is obtained after purification through column chromatography.
Scientific Research Applications
Ethyl 1-[(6-quinoxalinylamino)carbonyl]-4-piperidinecarboxylate has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties by inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer cells. ethyl 1-[(6-quinoxalinylamino)carbonyl]-4-piperidinecarboxylate has also been shown to have antiviral properties by inhibiting the replication of hepatitis C virus and human immunodeficiency virus (HIV). Additionally, ethyl 1-[(6-quinoxalinylamino)carbonyl]-4-piperidinecarboxylate has been shown to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines.
properties
IUPAC Name |
ethyl 1-(quinoxalin-6-ylcarbamoyl)piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-2-24-16(22)12-5-9-21(10-6-12)17(23)20-13-3-4-14-15(11-13)19-8-7-18-14/h3-4,7-8,11-12H,2,5-6,9-10H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDJAYDWWZKETI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)NC2=CC3=NC=CN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Quinoxalin-6-ylcarbamoyl)-piperidine-4-carboxylic acid ethyl ester |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.